1-Amino-4,4-dimethylpentan-2-ol
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Overview
Description
1-Amino-4,4-dimethylpentan-2-ol is an organic compound with the molecular formula C7H17NO It is a derivative of pentanol, featuring an amino group and a hydroxyl group on a branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4,4-dimethylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-2-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-dimethylpentan-2-one in the presence of ammonia. This method allows for the efficient and scalable production of the compound, making it suitable for various commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4,4-dimethylpentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to replace the hydroxyl group with a halogen.
Major Products Formed:
Oxidation: 4,4-dimethylpentan-2-one or 4,4-dimethylpentanal.
Reduction: 1-amino-4,4-dimethylpentane.
Substitution: 1-chloro-4,4-dimethylpentan-2-ol or 1-bromo-4,4-dimethylpentan-2-ol.
Scientific Research Applications
1-Amino-4,4-dimethylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-Amino-4,4-dimethylpentan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, affecting cellular processes and signal transduction pathways.
Comparison with Similar Compounds
- 1-Amino-4,4-dimethylpentan-1-ol
- 2-Amino-4,4-dimethylpentan-1-ol
- 4,4-Dimethylpentan-2-ol
Comparison: 1-Amino-4,4-dimethylpentan-2-ol is unique due to the specific positioning of the amino and hydroxyl groups on the carbon chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For instance, the presence of both functional groups on adjacent carbon atoms allows for unique reactivity patterns and interactions with other molecules.
Properties
IUPAC Name |
1-amino-4,4-dimethylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)4-6(9)5-8/h6,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVAIVSSWVSYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002329-67-0 |
Source
|
Record name | 1-amino-4,4-dimethylpentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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